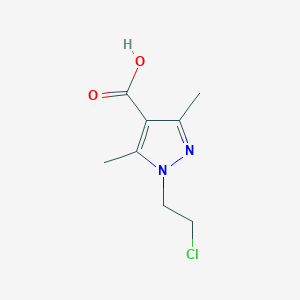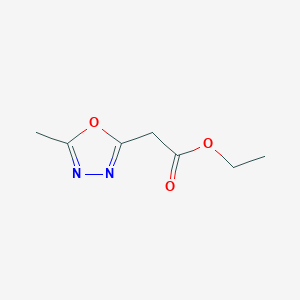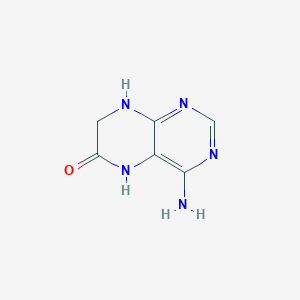
3-(5-Methyl-1,3-thiazol-2-yl)benzoic acid
Overview
Description
“3-(5-Methyl-1,3-thiazol-2-yl)benzoic acid” is a compound that contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atom . Thiazoles are aromatic heterocycles and are members of the azole heterocycles that include imidazoles and oxazoles .
Synthesis Analysis
The synthesis of thiazole derivatives has been a topic of interest in recent years. For instance, a series of 5-(2-substituted–1,3-thiazol-5-yl)-2-alkoxybenzamides and 5-(2-N-(substituted aryl)-1,3-thiazol-5-yl)-2-alkoxy benzamides were synthesized and screened for their antifungal activity .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazoles are a basic scaffold found in many natural compounds as vitamin B1-thiamine, alkaloids, anabolic steroids, flavones . They appear in various synthetic drugs as short-acting sulfa drug sulfathiazole .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Coordination Polymers and Their Properties
Research on similar thiazole derivatives has led to the development of coordination polymers with unique properties. For instance, a study focused on the synthesis of two coordination polymers utilizing a related anionic ligand and N-donor ligand. These polymers exhibited luminescent and magnetic properties, respectively, hinting at the potential application of 3-(5-Methyl-1,3-thiazol-2-yl)benzoic acid in creating materials with specific magnetic or luminescent characteristics (He et al., 2020).
Antimicrobial Activities
Another significant application of similar chemical structures involves their antimicrobial potential. A research investigation into benzothiazole-imino-benzoic acid ligands and their metal complexes revealed substantial antimicrobial activity against several human pathogenic bacterial strains. This suggests that derivatives of this compound could serve as a basis for developing new antimicrobial agents (Mishra et al., 2019).
Corrosion Inhibition
Research on benzimidazole bearing 1,3,4-oxadiazoles, a class of compounds related to this compound, has explored their use as corrosion inhibitors. These compounds were found to effectively inhibit corrosion of mild steel in sulfuric acid, indicating the potential of thiazol-2-yl benzoic acid derivatives in corrosion protection applications (Ammal et al., 2018).
Electrosynthesis Applications
Derivatives of benzoic acid, such as 3,4-dihydroxybenzoic acid in the presence of triazine thione derivatives, have been studied for their electrosynthesis applications, leading to the synthesis of novel compounds. This indicates potential applications of this compound in electrosynthetic methodologies for creating new chemical entities (Fotouhi et al., 2007).
Photosensitized Singlet Oxygen Generation
Modifications of poly-benzothiadiazole, a related chemical structure, have been utilized to enhance water compatibility for use as heterogeneous photocatalysts. This adaptation aims at generating singlet oxygen for specific chemical transformations, suggesting the potential use of this compound derivatives in photocatalysis and environmental applications (Urakami et al., 2013).
Mechanism of Action
The mechanism of action of thiazole derivatives can vary depending on the specific compound and its biological target. For instance, some thiazole derivatives have been found to have antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Future Directions
Thiazoles and their derivatives continue to be a focus of research due to their wide range of applications in the field of drug design and discovery . Future directions may include the design and development of different thiazole derivatives with potent antitumor, antioxidant, and antimicrobial activities .
Properties
IUPAC Name |
3-(5-methyl-1,3-thiazol-2-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S/c1-7-6-12-10(15-7)8-3-2-4-9(5-8)11(13)14/h2-6H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVMVNRWWXZEPMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)C2=CC(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[2-(Chloromethyl)phenyl]pyrrolidine hydrochloride](/img/structure/B1524492.png)





![1-[2-(Aminomethyl)phenoxy]propan-2-ol hydrochloride](/img/structure/B1524500.png)

![1-{2-[2-(Dimethylamino)ethoxy]-6-fluorophenyl}ethan-1-ol](/img/structure/B1524502.png)
